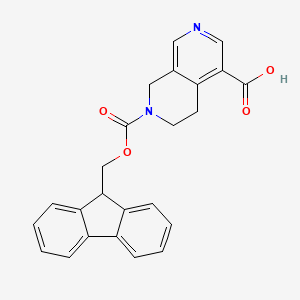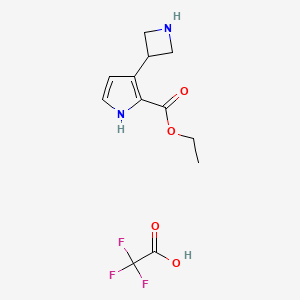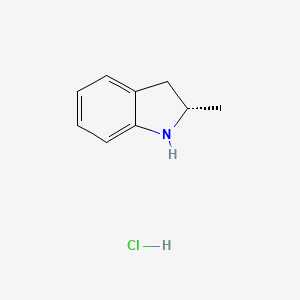
(2S)-2-Methylindoline hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methylindoline hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The (2S)-2-Methylindoline hydrochloride is characterized by the presence of a methyl group at the second position of the indoline ring and is in the S-configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methylindoline hydrochloride can be achieved through several synthetic routes. One common method involves the reduction of 2-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Another method involves the catalytic hydrogenation of 2-methylindole using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Methylindoline hydrochloride often involves the catalytic hydrogenation method due to its scalability and efficiency. The process is carried out in large reactors where 2-methylindole is subjected to hydrogen gas in the presence of a palladium on carbon catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Methylindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylindole-3-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-methylindoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methylindole-3-one.
Reduction: 2-Methylindoline.
Substitution: Halogenated or nitro-substituted derivatives of (2S)-2-Methylindoline hydrochloride.
Aplicaciones Científicas De Investigación
(2S)-2-Methylindoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Methylindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It can also interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylindole: Lacks the hydrochloride group and has different reactivity and solubility properties.
2-Methylindoline: Similar structure but without the hydrochloride group, leading to differences in chemical behavior.
Indoline: The parent compound without the methyl group, resulting in different chemical and biological properties.
Uniqueness
(2S)-2-Methylindoline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
(2S)-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c1-7-6-8-4-2-3-5-9(8)10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
GFRLXAIQCOSMAN-FJXQXJEOSA-N |
SMILES isomérico |
C[C@H]1CC2=CC=CC=C2N1.Cl |
SMILES canónico |
CC1CC2=CC=CC=C2N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)
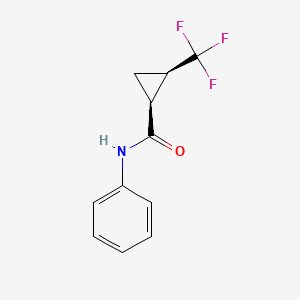
![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)
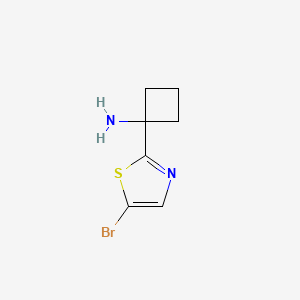
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)


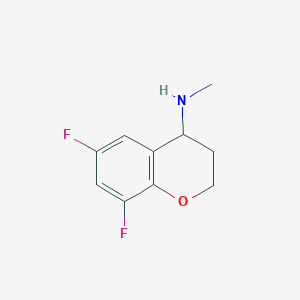
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)
